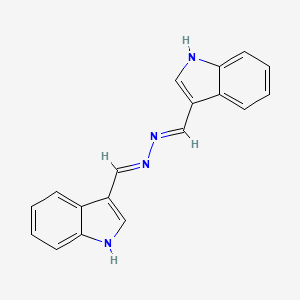

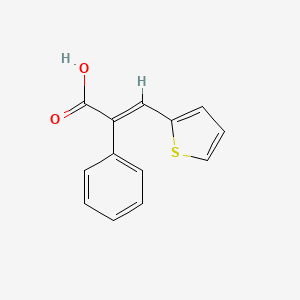

2-Phenyl-3-(2-thienyl)acrylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Phenyl-3-(2-thienyl)acrylic acid

Synthesis Analysis

2-Phenyl-3-(2-thienyl)acrylic acid synthesis involves direct nitration of 3-(2-thienyl) acrylic acid obtained from 2-thiophenecarboxaldehyde without proceeding through the nitro-2-thiophenecarboxaldehyde diacetate stage, showcasing efficient synthesis routes for derivatives with potential antibacterial activity (Kimura, Yabuuchi, & Hisaki, 1962).

Molecular Structure Analysis

NMR spectral data indicate that compounds like 2-Phenyl-3-(2-thienyl)acrylic acids prefer the s-trans conformation, showcasing the structural tendencies of these compounds under analysis (Fisichella, Mineri, Scarlata, & Sciotto, 1975).

Chemical Reactions and Properties

The compound's derivatives have been explored for antimicrobial activities, revealing a structure-activity relationship that supports the development of new antimicrobials (Kimura et al., 1962).

Physical Properties Analysis

Physical properties such as solubility, melting point, and crystalline structure are crucial for understanding the practical applications and handling of this compound, although specific studies on these parameters were not found in the current search.

Chemical Properties Analysis

The compound's reactivity, including its susceptibility to further functionalization and its behavior under various chemical conditions, is essential for its application in synthesis and material science. The research indicates a robust framework for synthesizing derivatives with significant biological activities (Kimura et al., 1962).

Potassium Titanium Oxalate Dihydrate

Synthesis Analysis

Potassium Titanium Oxalate Dihydrate can be synthesized through a controlled reaction involving potassium, titanium, and oxalic acid, leading to a compound with specific stoichiometry and hydration levels. This synthesis process is critical for preparing precursors for PZT type oxides (Boudaren, Bataille, Auffredic, & Louër, 2003).

Molecular Structure Analysis

The molecular structure, solved from powder diffraction data, showcases an orthorhombic symmetry with a specific arrangement of titanium, oxalate, and water molecules, contributing to its unique properties (Boudaren et al., 2003).

Chemical Reactions and Properties

The dehydration reaction kinetics of Potassium Titanium Oxalate Dihydrate have been explored, indicating a single-step, irreversible process. This understanding is crucial for thermal processing and applications of this material (Muraleedharan & Labeeb, 2012).

Physical Properties Analysis

Physical properties, including crystal structure and thermal behavior, have been thoroughly investigated, revealing the compound's stability and transformation under heating, crucial for its use in ceramics and materials science (Boudaren et al., 2003).

科学的研究の応用

Safety And Hazards

特性

IUPAC Name |

(E)-2-phenyl-3-thiophen-2-ylprop-2-enoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O2S/c14-13(15)12(9-11-7-4-8-16-11)10-5-2-1-3-6-10/h1-9H,(H,14,15)/b12-9+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWTATITWHQRQBK-FMIVXFBMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=CC2=CC=CS2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C(=C\C2=CC=CS2)/C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Phenyl-3-(2-thienyl)acrylic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(3S,5S,8R,9S,10S,13S,14S)-17-acetyl-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B1143375.png)